![molecular formula C19H18N2O3 B2451535 1-Benzyl-6-[(4-methoxyphenyl)methylene]tetrahydro-2,5-pyrazinedione CAS No. 1164511-99-2](/img/structure/B2451535.png)
1-Benzyl-6-[(4-methoxyphenyl)methylene]tetrahydro-2,5-pyrazinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Chemical Properties
Synthesis of p-Aminobenzoic Acid Diamides : A study by Agekyan and Mkryan (2015) demonstrated the synthesis of p-aminobenzoic acid diamides using a compound similar to 1-Benzyl-6-[(4-methoxyphenyl)methylene]tetrahydro-2,5-pyrazinedione, which involved acylation of various amines to yield corresponding diamides (Agekyan & Mkryan, 2015).
Nematicidal and Antimicrobial Properties : Reddy, Srinivas, and Nagaraj (2009) synthesized a series of compounds similar to 1-Benzyl-6-[(4-methoxyphenyl)methylene]tetrahydro-2,5-pyrazinedione, exhibiting significant nematicidal and antimicrobial activities (Reddy, Srinivas, & Nagaraj, 2009).
Antibacterial Activity of Oxadiazoles : Aghekyan et al. (2020) researched the synthesis of 1,3,4-oxadiazoles, where derivatives of a similar compound showed promising antibacterial activity (Aghekyan et al., 2020).
Molecular Structure Analysis : Demir et al. (2010) analyzed the molecular structure of a related compound, 4-benzoyl-5-phenyl-1-p-methoxyphenyl-1H-pyrazole-3-carboxylic acid, highlighting the utility of such compounds in structural studies (Demir et al., 2010).
Biological and Pharmaceutical Applications
Synthesis of Fused Pyranones : Ornik et al. (1990) utilized methyl 2-benzoylamino-3-dimethylaminopropenoate, a compound with structural similarities, in the synthesis of various derivatives, including tetrahydro-2H-1-benzopyran-2-one, showcasing the compound's potential in pharmaceutical synthesis (Ornik et al., 1990).
Synthesis of Pyrazoles and Pyranones : Shandala, Ayoub, and Mohammad (1984) synthesized 4-methoxy-6-substituted-5,6-dihydro-2H-pyran-2-ones and 3-substituted 3-pyrazolin-5-ones, indicating the application of similar compounds in creating complex molecular structures (Shandala, Ayoub, & Mohammad, 1984).
Synthesis of Carbohydrate-Based Compounds : Borrachero‐Moya et al. (1998) synthesized a series of compounds involving similar structures, connecting them with sugar moieties, demonstrating potential applications in the synthesis of carbohydrate-based pharmaceuticals (Borrachero‐Moya et al., 1998).
Conformationally Constrained Peptidomimetic Derivatives : Gloanec et al. (2002) described the synthesis of a conformationally constrained peptidomimetic derivative using a structurally related compound, indicating its utility in developing novel therapeutic agents (Gloanec et al., 2002).
Synthesis of Antimicrobial and Antioxidant Compounds : Rangaswamy et al. (2017) synthesized functionalized pyrazole scaffolds with structures similar to 1-Benzyl-6-[(4-methoxyphenyl)methylene]tetrahydro-2,5-pyrazinedione, exhibiting antimicrobial and antioxidant properties (Rangaswamy et al., 2017).
Propriétés
IUPAC Name |
(6E)-1-benzyl-6-[(4-methoxyphenyl)methylidene]piperazine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-24-16-9-7-14(8-10-16)11-17-19(23)20-12-18(22)21(17)13-15-5-3-2-4-6-15/h2-11H,12-13H2,1H3,(H,20,23)/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWWZPGKAYSCGA-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)NCC(=O)N2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\C(=O)NCC(=O)N2CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-6-[(4-methoxyphenyl)methylene]tetrahydro-2,5-pyrazinedione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

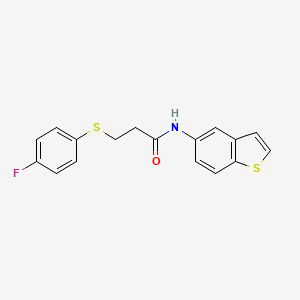

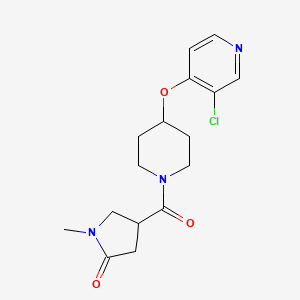

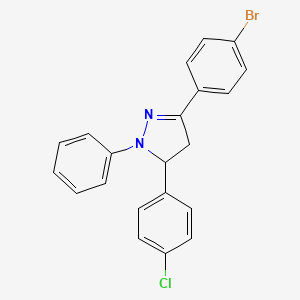
![7-acetyl-2-((3-nitrobenzyl)thio)-3-(o-tolyl)-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2451463.png)
![(3-Chloro-4-fluorophenyl)-[2-(2-oxopyrrolidin-1-yl)ethyl]cyanamide](/img/structure/B2451464.png)
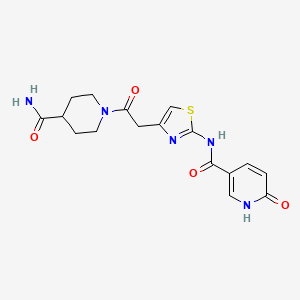
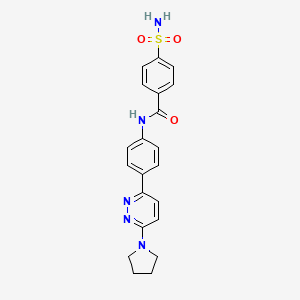
![5-Bromo-2-(difluoromethyl)-1-methylpyrrolo[2,3-b]pyridine](/img/structure/B2451469.png)
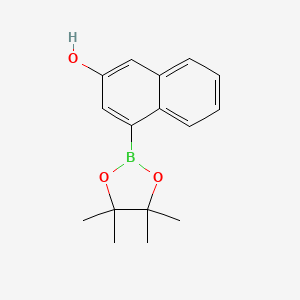
![3-Amino-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azepan-2-one hydrochloride](/img/structure/B2451471.png)
![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-(dimethylamino)ethyl)oxalamide](/img/structure/B2451474.png)
![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2451475.png)